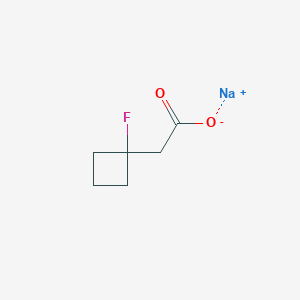

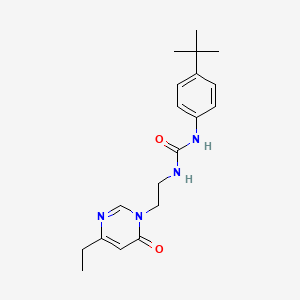

![molecular formula C15H16FN3O3 B2979035 8-(3-Fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021073-58-4](/img/structure/B2979035.png)

8-(3-Fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-(3-Fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound that has shown potential for scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Applications De Recherche Scientifique

Supramolecular Outcomes of Fluorination : A study by Simić et al. (2021) focused on the quantitative assessment of intermolecular interactions in spirohydantoin-based compounds. They performed single crystal X-ray crystallography and quantum chemical studies to analyze these interactions and the cooperative effects in fluorinated derivatives.

Anticonvulsant Activity Study : Research by Obniska et al. (2006) involved synthesizing and testing fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives for anticonvulsant activity. They found that incorporating fluoro or trifluoromethyl substituents increased anticonvulsant activity compared to other analogues.

Difluoromethylation of Terminal Alkynes : A study by Okusu et al. (2015) described the difluoromethylation of terminal alkynes using fluoroform as a source. This process allowed for the transformation of a series of terminal alkynes into corresponding difluoromethyl alkynes, indicating potential applications in chemical synthesis.

Conformational Study of Polymorphs : Azibi et al. (1983) isolated and characterized a second polymorph of spiperone, focusing on the conformation of the side chain and the nature of hydrogen bonding. This research contributes to understanding the structural variations in similar compounds.

Antimicrobial and Detoxification Applications : In the field of bioactive materials, Ren et al. (2009) synthesized a new N-halamine precursor bonded onto cotton fabrics. This study demonstrated the antimicrobial efficacy and potential for detoxification applications.

Radiopharmaceuticals for Neuronal Studies : Samnick et al. (1998) synthesized new butyrophenones for in vivo imaging of neuronal 5-HT2A receptors with PET and SPET. This indicates the role of similar compounds in neuropharmacology.

Anti-Tumor and Anti-Angiogenic Activities : Basappa et al. (2009) designed and synthesized new azaspiro bicyclic hydantoin derivatives, studying their anti-proliferative effects on various cancer cells. Their findings highlight the potential of such compounds in cancer therapy.

Orientations Futures

: Necroptosis inhibitors: mechanisms of action and therapeutic potential : On the supramolecular outcomes of fluorination of cyclohexane-5-spirohydantoin derivatives : Synthesis and structure–activity relationship studies on novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives as anticonvulsant agents

Mécanisme D'action

Target of Action

The primary target of 8-(3-Fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key component in the necroptosis signaling pathway, a type of programmed cell death . Necroptosis is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Mode of Action

This compound acts as an inhibitor of RIPK1 . Molecular docking analysis suggests that the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 . This interaction inhibits the function of RIPK1, thereby disrupting the necroptosis signaling pathway .

Biochemical Pathways

The compound affects the necroptosis signaling pathway, which is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . By inhibiting RIPK1, the compound disrupts this pathway, potentially alleviating the symptoms of diseases associated with necroptosis .

Result of Action

The inhibition of RIPK1 by this compound disrupts the necroptosis signaling pathway . This disruption can potentially alleviate the symptoms of diseases associated with necroptosis, such as inflammatory, neurodegenerative, infectious, and malignant diseases .

Propriétés

IUPAC Name |

8-(3-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O3/c1-18-13(21)15(17-14(18)22)5-7-19(8-6-15)12(20)10-3-2-4-11(16)9-10/h2-4,9H,5-8H2,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWPFHSIVCBGSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2(CCN(CC2)C(=O)C3=CC(=CC=C3)F)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

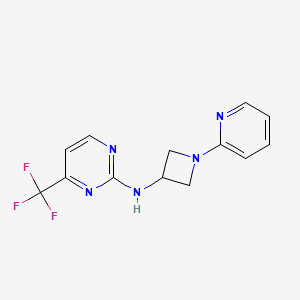

![3,3-diphenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2978957.png)

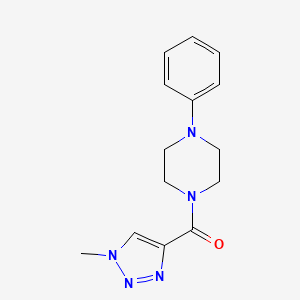

![3-[(3-chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(3-methylbenzyl)quinolin-4(1H)-one](/img/structure/B2978958.png)

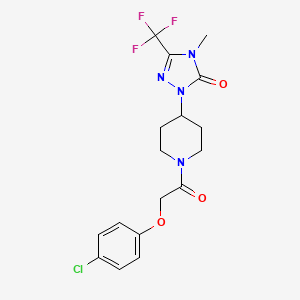

![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2978960.png)

![4-[(3,5-Dinitrobenzoyl)amino]butanoic acid](/img/structure/B2978961.png)

![Methyl 4-[2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamido]benzoate](/img/structure/B2978964.png)

![2-{[1-(3,4-Difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2978970.png)

![(Z)-2-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2978975.png)